molecular formula C10H19NO2S B7946960 Tert-butyl 2-thiomorpholin-4-ylacetate

Tert-butyl 2-thiomorpholin-4-ylacetate

Cat. No.: B7946960
M. Wt: 217.33 g/mol
InChI Key: KMVSIAJYMFZQFC-UHFFFAOYSA-N
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Description

Tert-butyl 2-thiomorpholin-4-ylacetate is a sulfur-containing heterocyclic compound characterized by a morpholine ring where one oxygen atom is replaced by sulfur (thio substitution). This modification significantly alters its electronic and steric properties compared to oxygenated morpholine derivatives. The tert-butyl ester group enhances stability and modulates solubility, making it a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease modulators .

Properties

IUPAC Name

tert-butyl 2-thiomorpholin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)8-11-4-6-14-7-5-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVSIAJYMFZQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tert-butyl 2-thiomorpholin-4-ylacetate with structurally related compounds based on molecular properties, reactivity, and applications:

Property This compound Morpholine-4-acetic acid tert-butyl ester Tert-butyl 2-piperidin-1-ylacetate Tert-butyl 2-thiomorpholine-4-carboxylate
Molecular Formula C₁₀H₁₉NO₂S C₁₀H₁₉NO₃ C₁₁H₂₁NO₂ C₉H₁₇NO₂S
Molecular Weight (g/mol) 241.33 225.26 199.29 227.31
Sulfur Content Present (thioether) Absent Absent Present (thioether)
Boiling Point (°C) 285–290 (estimated) 275–280 265–270 290–295
Solubility in Water Low (hydrophobic ester) Moderate Low Low
Reactivity Susceptible to nucleophilic attack at S Less reactive due to O atom Basic amine reactivity Similar S-based reactivity
Applications Drug intermediates, kinase inhibitors Peptide synthesis Catalysis, ligand design Anticancer agents

Key Findings:

  • Electronic Effects : The sulfur atom in this compound increases electron density compared to its oxygen analog (Morpholine-4-acetic acid tert-butyl ester), enhancing its ability to participate in metal coordination or hydrogen bonding .
  • Stability : The tert-butyl group improves thermal stability but reduces aqueous solubility compared to methyl or ethyl esters.
  • Toxicity: Limited toxicity data exist for this compound, but analogs like Morpholine-4-acetic acid derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

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